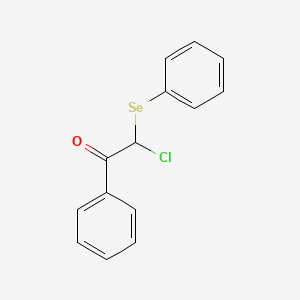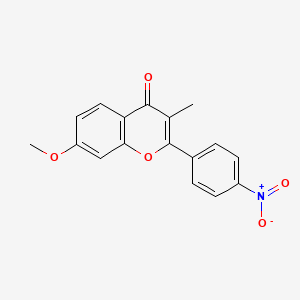
N,N-Dibenzyl-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibenzyl-3-(trifluoromethyl)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two benzyl groups attached to the nitrogen atom of an aniline ring, which also contains a trifluoromethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions:
Benzylation of Aniline: One common method to synthesize N,N-Dibenzyl-3-(trifluoromethyl)aniline involves the benzylation of aniline. This can be achieved by reacting aniline with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale benzylation and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
化学反应分析
Types of Reactions:
Oxidation: N,N-Dibenzyl-3-(trifluoromethyl)aniline can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
Chemistry: N,N-Dibenzyl-3-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated aromatic compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N,N-Dibenzyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds:
N,N-Dibenzylaniline: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the benzyl groups.
N,N-Dimethyl-3-(trifluoromethyl)aniline: Similar trifluoromethyl group but with dimethyl groups instead of benzyl groups.
属性
| 128532-40-1 | |
分子式 |
C21H18F3N |
分子量 |
341.4 g/mol |
IUPAC 名称 |
N,N-dibenzyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C21H18F3N/c22-21(23,24)19-12-7-13-20(14-19)25(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |
InChI 键 |
OBZGHCBDDXTXBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







